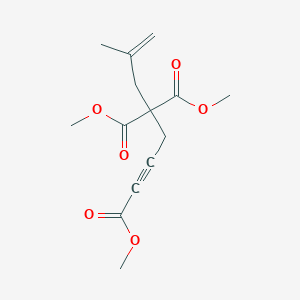![molecular formula C22H31P B14319659 Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane CAS No. 104108-09-0](/img/structure/B14319659.png)
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a 2,4,6-tri(propan-2-yl)phenyl group. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent such as phenylmagnesium bromide with a chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis .
化学反应分析
Types of Reactions
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, facilitating various catalytic transformations. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .
相似化合物的比较
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Similar in structure but with cyclohexyl groups instead of a methyl and phenyl group.
Bis(2-methyl-2-propanyl)(2’,4’,6’-triisopropyl-2-biphenylyl)phosphine: Contains biphenyl groups instead of a single phenyl group.
2,4,6-Triisopropyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzene: Contains additional functional groups such as sulfamoyl and pyrimidinyl.
Uniqueness
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of substituents on the phosphorus atom, which can influence its reactivity and coordination properties. The presence of both methyl and phenyl groups, along with the bulky 2,4,6-tri(propan-2-yl)phenyl group, provides a distinct steric and electronic environment that can be advantageous in certain catalytic applications .
属性
CAS 编号 |
104108-09-0 |
|---|---|
分子式 |
C22H31P |
分子量 |
326.5 g/mol |
IUPAC 名称 |
methyl-phenyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C22H31P/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)23(7)19-11-9-8-10-12-19/h8-17H,1-7H3 |
InChI 键 |
UFEKECWEMSYPTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


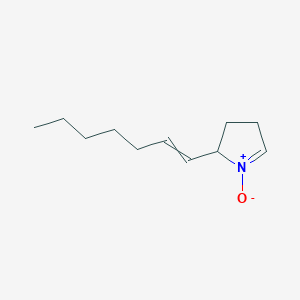
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
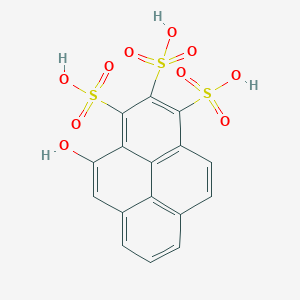
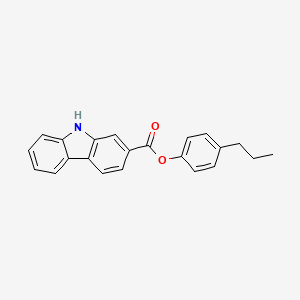
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
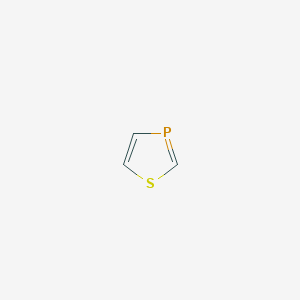
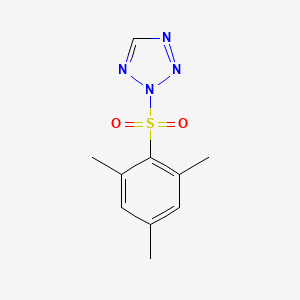
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
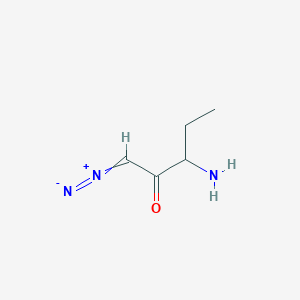
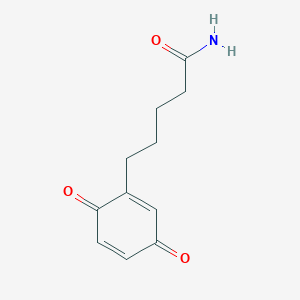
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
